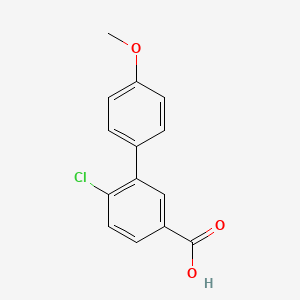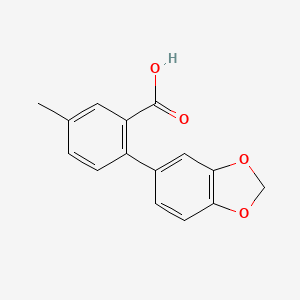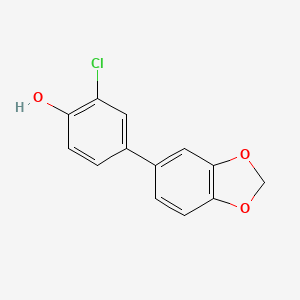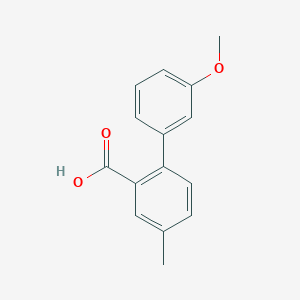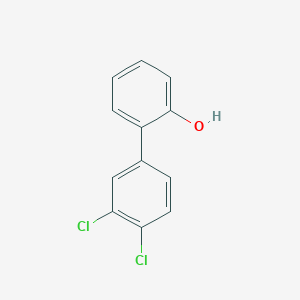
2-Chloro-4-(3-methoxyphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(3-methoxyphenyl)phenol, 95% is a phenolic compound that has been used in a variety of scientific research applications. It is a white crystalline powder with a melting point of 121-123°C, and a boiling point of 286°C. This compound is soluble in water and ethanol, making it an ideal choice for a variety of laboratory experiments. It is also widely available in a variety of concentrations, including 95%, which is the most commonly used concentration.
作用机制
The mechanism of action of 2-Chloro-4-(3-methoxyphenyl)phenol, 95% is not fully understood. However, it is believed to interact with certain enzymes in the human body, which can affect the body’s metabolism and other biochemical processes. It is also thought to interact with certain receptors in the body, which can affect the body’s response to certain drugs and medications.
Biochemical and Physiological Effects
2-Chloro-4-(3-methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes, which can affect the body’s metabolism and other biochemical processes. It has also been shown to have an inhibitory effect on certain receptors, which can affect the body’s response to certain drugs and medications.
实验室实验的优点和局限性
2-Chloro-4-(3-methoxyphenyl)phenol, 95% has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is its availability in a variety of concentrations, including 95%, which is the most commonly used concentration. Another advantage is its solubility in water and ethanol, which makes it an ideal choice for a variety of laboratory experiments. However, it is important to note that this compound is highly flammable and can be hazardous if not handled properly.
未来方向
There are several potential future directions for research involving 2-Chloro-4-(3-methoxyphenyl)phenol, 95%. One potential direction is to investigate the effects of this compound on the environment. This could include studying its effects on organisms, ecosystems, and the environment as a whole. Another potential direction is to investigate its potential therapeutic applications. This could include studying its effects on certain diseases and conditions, as well as its potential use as a drug or medication. Finally, another potential direction is to investigate its potential as a diagnostic tool. This could include studying its potential as an imaging agent or a biomarker.
合成方法
2-Chloro-4-(3-methoxyphenyl)phenol, 95% can be synthesized through a variety of methods, including the use of a Grignard reagent or an acylation reaction. The Grignard reagent is a reagent that is composed of magnesium and an alkyl or aryl halide, and it is used to form an alkane or an aryl halide. The acylation reaction is a reaction between an acid and an alcohol, and it is used to form an ester. Both of these methods can be used to synthesize 2-Chloro-4-(3-methoxyphenyl)phenol, 95%.
科学研究应用
2-Chloro-4-(3-methoxyphenyl)phenol, 95% has a variety of scientific research applications. It has been used in studies to investigate the properties and reactivity of organic compounds, as well as in studies to investigate the effects of various drugs and medications on the human body. It has also been used in studies to investigate the effects of environmental pollutants on organisms and ecosystems.
属性
IUPAC Name |
2-chloro-4-(3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTSUCWTIUCMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653514 |
Source


|
| Record name | 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-methoxyphenyl)phenol | |
CAS RN |
1175645-65-4 |
Source


|
| Record name | 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


